molecular formula C7H9ClO2 B3032840 2-Chlorocyclohex-1-ene-1-carboxylic acid CAS No. 56475-13-9

2-Chlorocyclohex-1-ene-1-carboxylic acid

Cat. No. B3032840
CAS RN: 56475-13-9
M. Wt: 160.6 g/mol
InChI Key: ZODRKAXSGHOHFF-UHFFFAOYSA-N
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Description

2-Chlorocyclohex-1-ene-1-carboxylic acid is a chlorinated derivative of cyclohexene carboxylic acid. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of similar cyclohexene-based compounds, which can be informative for understanding the properties and potential synthetic routes for this compound.

Synthesis Analysis

The synthesis of cyclohexene derivatives can be achieved through various methods. For instance, the synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters is reported using a one-pot three-component condensation reaction catalyzed by FeCl3/SiO2 nanoparticles . Similarly, the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid involves a one-pot procedure starting from trans-cyclohexane-1,2-dicarboxylic acid, which could be a potential starting point for synthesizing chlorinated derivatives . Additionally, enzymatic desymmetrization has been used to synthesize monoester cyclohexene derivatives, which demonstrates the potential for biocatalysis in the synthesis of complex cyclohexene-based compounds .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of a dimethyl cyclohexene derivative was determined, revealing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information is valuable for predicting the molecular conformation and potential reactivity of this compound.

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. The Diels–Alder reaction is a common transformation for cyclohexene derivatives, as seen in the synthesis of cyclobut-1-ene-1,2-dicarboxylic acid derivatives . Additionally, palladium-catalyzed cyclization has been used to convert bromocyclohexene carboxylic acids into isoindoline derivatives . These reactions highlight the versatility of cyclohexene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can vary widely. For instance, mesomorphic derivatives of methylcyclohexene carboxylic acids exhibit lower nematic–isotropic transition temperatures and narrower nematic ranges compared to analogous derivatives, indicating that substituents can significantly influence the liquid crystalline properties of these compounds . This suggests that the introduction of a chlorine atom in this compound could also affect its physical properties in a similar manner.

Scientific Research Applications

1. Chemical Kinetics and Reaction Mechanisms

The study of elimination kinetics and reaction mechanisms involving compounds similar to 2-Chlorocyclohex-1-ene-1-carboxylic acid has been a subject of interest. For instance, Chuchani and Rotinov (1989) investigated the elimination kinetics of 2-chloropropionic acid, highlighting the importance of understanding reaction dynamics in similar compounds (Chuchani & Rotinov, 1989).

2. Organic Synthesis and Molecular Structure

Research has been conducted on reactions involving cyclohexene derivatives, such as the reaction of 1-vinylcyclohex-3-ene dioxide with carboxylic acids, demonstrating the versatility of these compounds in organic synthesis (Mukhamedova, Malyshko, Shagidullin, & Teptina, 1969).

3. Chiral Resolution and Pharmaceutical Applications

The chiral resolution of cyclohexene derivatives, a process crucial in pharmaceutical chemistry for obtaining enantiomerically pure compounds, has been studied by researchers like Li Yi-liang (2013), highlighting the compound's relevance in medicinal chemistry (Li Yi-liang, 2013).

4. Environmental Microbiology

In environmental microbiology, the metabolism of cyclohexene carboxylates by microorganisms like "Syntrophus aciditrophicus" has been explored, indicating the ecological and biodegradation potential of these compounds (Elshahed, Bhupathiraju, Wofford, Nanny, & McInerney, 2001).

5. Material Science and Liquid Crystals

Research on derivatives of cyclohexene carboxylic acids, like those conducted by Bezborodov and Lapanik (1992), plays a significant role in material science, particularly in the study of liquid crystals (Bezborodov & Lapanik, 1992).

6. Bioorganic Chemistry and Medicinal Applications

The synthesis and evaluation of cyclohexene carboxylate derivatives as receptor agonists, like those studied by Bobiļeva et al. (2017), illustrate the compound's potential in bioorganic chemistry and drug design (Bobiļeva, Ikaunieks, Duburs, Mandrika, Petrovska, Klovins, & Loža, 2017).

7. Organic Synthesis and Catalysis

Research into the synthesis and transformations of cyclohexene carboxylic acid derivatives, such as those by Gómez-Sánchez and Marco-Contelles (2005), provides insights into catalysis and organic synthesis methodologies (Gómez-Sánchez & Marco-Contelles, 2005).

8. Biotechnology and Enzymatic Processes

The enzymatic desymmetrization of cyclohexene derivatives, as explored by Goswami and Kissick (2009), demonstrates the importance of these compounds in biotechnological applications and organic synthesis (Goswami & Kissick, 2009).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

This compound is a specialty product used in proteomics research

Mode of Action

It undergoes decarboxylation via electrolysis, leading to the formation of a reactive diradical . This might suggest that 2-Chlorocyclohex-1-ene-1-carboxylic acid could also form reactive intermediates that interact with its targets.

Pharmacokinetics

Its molecular weight is 160.6 , which suggests it could be absorbed and distributed in the body.

Action Environment

It is known that the compound is stable at room temperature

Biochemical Analysis

Biochemical Properties

2-Chlorocyclohex-1-ene-1-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . These interactions can affect the overall metabolic flux and the levels of metabolites within the cell. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby influencing their activity.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the activity of signaling molecules, leading to changes in the expression of specific genes. These changes can impact cellular functions such as growth, differentiation, and apoptosis. Additionally, this compound may affect the metabolic pathways within the cell, leading to alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the levels of specific proteins within the cell, thereby altering cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties, thereby altering its impact on cells. Long-term studies in vitro and in vivo have shown that the effects of this compound can vary depending on the duration of exposure and the conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular functions becomes significant only above a certain concentration. Additionally, high doses of this compound can lead to toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that are essential for these pathways, influencing the overall metabolic flux . These interactions can lead to changes in the levels of metabolites, affecting the cell’s energy production and utilization. The compound may also be metabolized into other products that have different biochemical properties, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name

2-chlorocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODRKAXSGHOHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403957
Record name 2-chlorocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56475-13-9
Record name 2-chlorocyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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